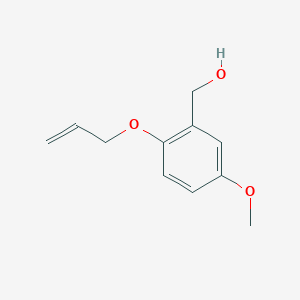
2-Allyloxy-5-methoxybenzyl alcohol
Cat. No. B8427016
M. Wt: 194.23 g/mol
InChI Key: RBOOWZRUGUDHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772221B2
Procedure details


Step AS (2). To a solution of methyl 2-allyloxy-5-methoxybenzoate (12 g, 55 mmol) in 100 mL anhydrous THF was added slowly 55 mL of a 1.0 M solution of lithium aluminum hydride (55 mmol) in THF at −50° C. The resulting solution was stirred at −50° C. for 1.5 h. EtOAc (100 mL) was added, followed by addition of 30 mL of aqueous ammonium chloride. The organic layer was filtered, washed with aqueous ammonium chloride and brine, then dried over magnesium sulfate. After concentration, 2-allyloxy-5-methoxybenzyl alcohol was obtained as a colorless oil (10.5 g, 100%), which was used directly for the next reaction without purification. LC-MS (M+H)+=195; 1H NMR (400 MHz, CDCl3) δ ppm 3.75 (s, 3H) 4.46-4.55 (m, 2H) 4.66 (s, 2H) 5.21-5.29 (m, 1H) 5.34-5.42 (m, 1H) 5.95-6.09 (m, 1H) 6.74 (dd, J=9.05, 3.02 Hz, 1H) 6.78 (d, J=9.05 Hz, 1H) 6.88 (d, J=3.02 Hz, 1H).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
methyl 2-allyloxy-5-methoxybenzoate
Quantity
12 g
Type
reactant
Reaction Step Two

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:6]=1[C:7](OC)=[O:8])[CH:2]=[CH2:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOC(C)=O.[Cl-].[NH4+]>C1COCC1>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:6]=1[CH2:7][OH:8])[CH:2]=[CH2:3] |f:1.2.3.4.5.6,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
methyl 2-allyloxy-5-methoxybenzoate
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=C(C(=O)OC)C=C(C=C1)OC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
55 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at −50° C. for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic layer was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous ammonium chloride and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC1=C(CO)C=C(C=C1)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.5 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
